![molecular formula C18H18N2O3S B466546 N-[4-(2,3-二氢-1H-吲哚-1-磺酰基)苯基]环丙烷甲酰胺 CAS No. 433972-65-7](/img/structure/B466546.png)

N-[4-(2,3-二氢-1H-吲哚-1-磺酰基)苯基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

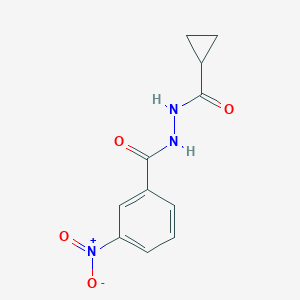

“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C18H18N2O3S . The compound is related to indole derivatives, which have been shown to possess various biological activities .

Molecular Structure Analysis

The molecular structure of “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” consists of an indole ring sulfonated at the 1-position and linked to a phenyl ring. This phenyl ring is further linked to a cyclopropane carboxamide group .Physical And Chemical Properties Analysis

The average mass of “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is 342.412 Da, and its monoisotopic mass is 342.103821 Da . Additional physical and chemical properties are not provided in the retrieved data.科学研究应用

化学合成和分子结构

分子内反应:与 N-[4-(2,3-二氢-1H-吲哚-1-磺酰基)苯基]环丙烷甲酰胺结构类似的化合物表现出独特的分子内反应。例如,某些吲哚甲酰胺在加热或用特定试剂处理时会环化成苯并噻吩并酮。这种环化归因于酰胺能够采用有利于反应的构象 (Eggers 等人,2007 年)。

合成和表征:已经合成并表征了 N-取代的环己烷甲酰胺衍生物,包括带有吲哚部分的衍生物。它们的结构已通过各种光谱方法得到证实。此类化合物通常表现出有趣的分子构象,由分子内相互作用稳定 (Özer 等人,2009 年)。

生物学和药理学潜力

抗菌和抗增殖活性:与 N-[4-(2,3-二氢-1H-吲哚-1-磺酰基)苯基]环丙烷甲酰胺在结构上相关的化合物已被研究其抗菌和抗增殖特性。一些衍生物已显示出作为抑菌剂或抑真菌剂的潜力,并且某些化合物已被确定为新型抗增殖剂的潜在先导 (Kumar 等人,2012 年)。

药物开发的合成多功能性:这些化合物的结构成分在广泛的药理活性物质中很重要。它们的合成方法展示了多功能性,使其成为进一步合成加工和潜在药物开发的合适底物 (Liu 等人,2017 年)。

新型分子结构和合成方法

钯催化的反应:涉及二芳基乙烯基环丙烷和吲哚衍生物的钯催化反应可以产生各种含环丙烷的二氢苯并呋喃和二氢-1H-吲哚衍生物,展示了通过这些方法可获得的分子结构的多样性 (Li 和 Shi,2009 年)。

先进的聚合物合成:已经合成了源自多环侧基吲哚基查耳酮部分的聚丙烯酰胺。这些聚合物表现出有希望的抗菌活性,说明了这些化合物在先进材料科学中的潜在应用 (Boopathy 等人,2017 年)。

未来方向

The future directions for research on “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. As with all research, findings should be validated with rigorous testing and peer review .

作用机制

Target of Action

The compound N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that these compounds likely interact with a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound and the context of its use.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with indole derivatives , the results of the compound’s action could range from modulation of cellular signaling pathways to direct antimicrobial or antiviral effects.

属性

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-18(14-5-6-14)19-15-7-9-16(10-8-15)24(22,23)20-12-11-13-3-1-2-4-17(13)20/h1-4,7-10,14H,5-6,11-12H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJYDVSKWGDFJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B466501.png)

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)

![2-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B466512.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B466547.png)

![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)

![2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B466564.png)

![2-(4-bromophenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466565.png)

![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B466569.png)

![2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B466576.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)